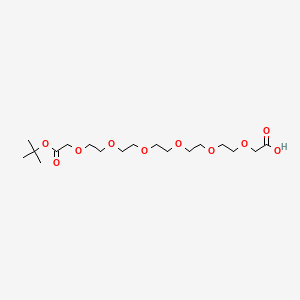

HOOCCH2O-PEG5-CH2COOtBu

Description

Properties

Molecular Formula |

C18H34O10 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C18H34O10/c1-18(2,3)28-17(21)15-27-13-11-25-9-7-23-5-4-22-6-8-24-10-12-26-14-16(19)20/h4-15H2,1-3H3,(H,19,20) |

InChI Key |

FYPVROAUTUSSEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

HOOCCH2O-PEG5-CH2COOtBu chemical properties

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound HOOCCH2O-PEG5-CH2COOtBu is a specialized heterobifunctional linker. Publicly available experimental data for this exact molecule is limited. This guide is compiled based on theoretical calculations, data from close structural analogs, and established chemical principles for its constituent functional groups.

Executive Summary

This compound is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker. It is designed for bioconjugation applications where two different molecules are to be connected in a sequential and controlled manner. The linker features a free carboxylic acid at one terminus and a tert-butyl (tBu) protected carboxylic acid at the other. This orthogonal design allows for the selective activation and conjugation of the free acid, followed by the deprotection and subsequent conjugation of the second acid. The central PEG5 chain enhances water solubility, reduces immunogenicity, and provides a flexible spacer between the conjugated moieties.[1][2][3][4] This guide provides an overview of its chemical properties and outlines hypothetical protocols for its application in bioconjugation.

Chemical Properties and Specifications

Quantitative data for the precise molecule of interest is not available. The following tables summarize the calculated theoretical values for this compound and the reported properties for a close structural analog, HO-PEG5-CH2COOtBu, for comparison.

Calculated Properties for this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₄O₁₀ | Calculated |

| Molecular Weight | 410.45 g/mol | Calculated |

| Structure | HOOC-CH₂-O-(CH₂CH₂O)₅-CH₂-COO-C(CH₃)₃ | - |

Reported Properties for Structural Analog: HO-PEG5-CH2COOtBu

| Property | Value | Source |

| CAS Number | 1807530-05-7 | [5] |

| Chemical Formula | C₁₆H₃₂O₈ | [5] |

| Molecular Weight | 352.42 g/mol | [5] |

| Purity | ≥95% | [5] |

| Storage | Room Temperature | [5] |

Core Reactivity and Functional Principles

The utility of this linker stems from its two distinct functional ends:

-

Carboxylic Acid (-COOH): This terminal group can be activated for conjugation, most commonly to primary amines (e.g., lysine residues on proteins), forming a stable amide bond. The standard method for this activation is through carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7][8]

-

tert-Butyl Ester (-COOtBu): This group serves as a protecting or "masked" carboxylic acid. It is stable under the neutral or slightly acidic conditions used for the initial EDC/NHS conjugation. The tert-butyl group can be selectively removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a second, free carboxylic acid.[9][10][11] This newly exposed acid can then be activated and conjugated to a second molecule.

The polyethylene glycol (PEG) backbone provides several advantages, including enhanced solubility in aqueous buffers, reduced aggregation of conjugates, and shielding from proteolytic enzymes or immune recognition.[1][2][3]

Hypothetical Experimental Protocols

The following protocols describe a generalized, two-stage workflow for using this compound to link a first protein (Protein-NH₂) to a second molecule containing an amine (Molecule-NH₂).

Stage 1: Conjugation of First Protein via EDC/NHS Chemistry

This protocol details the activation of the linker's free carboxylic acid and its conjugation to a primary amine on the first target protein.

Materials:

-

This compound Linker

-

Protein-NH₂ (in a suitable buffer, e.g., PBS or MES)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Methodology:

-

Dissolution: Dissolve the this compound linker and NHS in the Activation Buffer to a final concentration of 100 mM each. Dissolve EDC in cold Activation Buffer to 100 mM immediately before use.

-

Activation: Add a 10-fold molar excess of the dissolved linker/NHS solution to the Protein-NH₂ solution.

-

Initiation: Add a 10-fold molar excess of the freshly prepared EDC solution to the protein-linker mixture.

-

Reaction: Allow the reaction to proceed for 15-30 minutes at room temperature. The EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS-ester intermediate.[7][12]

-

Conjugation: Adjust the pH of the reaction mixture to 7.2-7.5 by adding a suitable buffer (e.g., phosphate buffer). The NHS-ester reacts with the primary amines on Protein-NH₂. Let this reaction proceed for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS-esters.[12]

-

Purification: Remove excess linker and reaction byproducts by dialysis or size-exclusion chromatography to isolate the (tBuOOC-CH₂-PEG₅-CH₂CONH)-Protein conjugate.

Stage 2: Deprotection and Conjugation of Second Molecule

This protocol describes the removal of the tert-butyl protecting group and subsequent conjugation to a second amine-containing molecule.

Materials:

-

Purified (tBuOOC-CH₂-PEG₅-CH₂CONH)-Protein conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Molecule-NH₂

-

EDC and NHS

-

Purification system

Methodology:

-

Deprotection: Lyophilize the purified conjugate to remove water. Resuspend the conjugate in a solution of 50% TFA in DCM.[9][13] Stir the mixture for 2-3 hours at room temperature to cleave the tert-butyl ester.[9]

-

Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

Purification: Immediately purify the resulting (HOOC-CH₂-PEG₅-CH₂CONH)-Protein conjugate via dialysis or size-exclusion chromatography into the desired Activation Buffer (e.g., 0.1 M MES, pH 6.0) to remove residual acid and byproducts.

-

Second Conjugation: Repeat the EDC/NHS activation and conjugation steps described in Protocol 4.1, using the deprotected conjugate and the new target, Molecule-NH₂.

-

Final Purification: Purify the final (Molecule-NH-OCCH₂-PEG₅-CH₂CONH)-Protein conjugate to remove all reaction byproducts and unreacted molecules.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the bioconjugation process using the this compound linker.

Caption: Sequential conjugation workflow using a heterobifunctional linker.

Caption: Step-by-step experimental workflow for dual conjugation.

References

- 1. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purepeg.com [purepeg.com]

- 3. chempep.com [chempep.com]

- 4. heterobifunctional pegs [jenkemusa.com]

- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 9. 4.4. General Procedure of Deprotection of tert-Butyl Esters to Carboxylic Acids 8a–c [bio-protocol.org]

- 10. Acids - Wordpress [reagents.acsgcipr.org]

- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: HOOCCH2O-PEG5-CH2COOtBu - A Heterobifunctional Linker for Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional polyethylene glycol (PEG) linker, HOOCCH2O-PEG5-CH2COOtBu. This linker is a valuable tool in bioconjugation, drug delivery, and nanotechnology due to its defined chain length, water solubility, and orthogonal reactive groups. This document outlines its physicochemical properties, provides detailed experimental protocols for its use, and illustrates a typical workflow for its application in creating antibody-drug conjugates (ADCs).

Core Concepts

This compound is a monodisperse PEG derivative featuring a carboxylic acid (-COOH) group at one terminus and a tert-butyl protected carboxylic acid (-COOtBu) at the other. The PEG5 spacer consists of five ethylene glycol units, which imparts hydrophilicity and biocompatibility to the conjugates. The key feature of this linker is its bifunctionality, allowing for the sequential and controlled conjugation of two different molecules.

The free carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins and antibodies. The tert-butyl ester serves as a protecting group for the second carboxylic acid, which can be deprotected under acidic conditions to reveal a new reactive site for further conjugation. This orthogonal reactivity is highly advantageous in the synthesis of complex bioconjugates like ADCs, where a targeting moiety (e.g., an antibody) is linked to a therapeutic agent (e.g., a small molecule drug).

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for designing and executing successful conjugation strategies.

| Property | Value |

| Chemical Name | 2-(2-(2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid, tert-butyl ester |

| Molecular Formula | C18H34O10 |

| Molecular Weight | 410.46 g/mol |

| CAS Number | 2467965-38-2 |

| Appearance | Colorless to pale yellow oil or solid |

| Purity | ≥95% |

| Storage Conditions | 0-8 °C, protect from moisture |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents. |

| pKa of -COOH | Approximately 4-5 |

Experimental Protocols

The following are detailed, representative protocols for the key steps in utilizing this compound for bioconjugation.

Deprotection of the Tert-Butyl Ester

This procedure removes the tert-butyl protecting group to expose the second carboxylic acid.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve the this compound in a 1:1 mixture of DCM and TFA. A typical concentration is 10-20 mg/mL.

-

Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and transfer it to a separatory funnel.

-

Wash the organic layer twice with deionized water and once with brine.

-

Dry the organic layer over anhydrous Na2SO4.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent to yield the deprotected linker, HOOCCH2O-PEG5-CH2COOH. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR, MS).

Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule (e.g., Antibody)

This protocol describes the activation of the free carboxylic acid using EDC/NHS chemistry and subsequent conjugation to a primary amine.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-containing molecule (e.g., antibody) in a suitable buffer (e.g., PBS pH 7.4)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Activation of the Linker:

-

Dissolve this compound in the Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS to the linker solution.

-

Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated linker.

-

-

Conjugation to the Antibody:

-

Add the NHS-activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized based on the desired drug-to-antibody ratio (DAR), typically ranging from 5:1 to 20:1.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4 °C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting antibody-linker conjugate using a size-exclusion chromatography column to remove unreacted linker and other small molecules. The purified conjugate can then be used for the next conjugation step after deprotection of the tert-butyl group.

-

Logical Workflow and Visualization

The following diagram illustrates the logical workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound. This process involves the sequential conjugation of the linker to the antibody and then to the drug.

Caption: Workflow for Antibody-Drug Conjugate Synthesis.

This guide provides a foundational understanding and practical protocols for the use of this compound. Researchers should optimize the described procedures for their specific applications and molecules of interest.

An In-Depth Technical Guide to Heterobifunctional PEG5 Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers with five ethylene glycol units (PEG5), focusing on their application in bioconjugation for therapeutics and research. This document details the core properties, synthesis, and application of these linkers, with a special emphasis on their role in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Heterobifunctional PEG5 Linkers

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini, allowing for the sequential and specific conjugation of two different molecules.[1][2] The incorporation of a discrete PEG5 chain as a spacer offers several advantages in bioconjugation, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.[][4] The defined length of the PEG5 linker provides precise control over the distance between the conjugated molecules, which is crucial for optimizing the biological activity and stability of complex bioconjugates.[5]

The fundamental structure of a heterobifunctional PEG linker allows for the connection of two distinct molecular entities, a principle widely applied in advanced therapeutic design.[6]

Properties and Advantages of PEG5 Linkers

The inclusion of a PEG5 spacer in bioconjugation strategies imparts several beneficial properties to the final product. These advantages are summarized below.

| Property | Advantage in Bioconjugation |

| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing aggregation.[][4] |

| Biocompatibility | PEG is generally non-toxic and has low immunogenicity, reducing the potential for adverse immune responses.[4] |

| Pharmacokinetics | The hydrophilic nature of the PEG chain can increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life.[] |

| Defined Length | A discrete PEG5 linker provides precise spatial control between the conjugated molecules, which is critical for maintaining the biological activity of proteins and optimizing drug release.[5] |

| Flexibility | The PEG chain offers rotational freedom, which can minimize steric hindrance between the conjugated molecules. |

Applications in Bioconjugation

Heterobifunctional PEG5 linkers are instrumental in the development of sophisticated biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linker plays a critical role in the stability, efficacy, and safety of the ADC. PEG5 linkers can be incorporated to improve the solubility and pharmacokinetic profile of the ADC, and to allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[4][7]

The length of the PEG linker can influence the pharmacokinetic properties of ADCs. A study comparing ADCs with different PEG lengths demonstrated that longer PEG chains can lead to improved exposure.[8]

| Linker | ADC Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~12 |

| PEG4 | ~8 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~4 |

| Data adapted from a study on homogeneous DAR 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[8] |

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG5 linkers are often employed to provide the necessary length and flexibility for optimal ternary complex formation.[9]

Vepdegestrant (ARV-471), an orally bioavailable PROTAC estrogen receptor (ER) degrader, utilizes a PEG-containing linker and has demonstrated significant in vivo efficacy.[10][11]

| Treatment | Dose | Tumor Growth Inhibition (%) |

| Vepdegestrant (ARV-471) | 10 mg/kg | 99 |

| Vepdegestrant (ARV-471) | 30 mg/kg | 106 |

| Fulvestrant | 200 mg/kg | 31-80 |

| In vivo efficacy of Vepdegestrant (ARV-471) in an ESR1 mutant patient-derived xenograft (PDX) model.[10][12] |

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG5 linkers.

Synthesis of a Heterobifunctional PEG5 Linker

This protocol describes a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further modified.[13]

Materials:

-

Pentaethylene glycol

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium iodide (NaI)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Acetone

Procedure:

-

Monopropargylation of Pentaethylene Glycol:

-

Dissolve pentaethylene glycol in anhydrous THF.

-

Cool the solution to 0 °C and add NaH portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.

-

-

Mesylation of Alkyne-PEG5-OH:

-

Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

-

Add MsCl dropwise and stir for 2 hours at room temperature.

-

Wash the reaction mixture with dilute HCl and brine.

-

Dry the organic layer over sodium sulfate and concentrate to obtain alkyne-PEG5-OMs.

-

-

Iodination of Alkyne-PEG5-OMs:

-

Dissolve alkyne-PEG5-OMs and NaI in acetone.

-

Reflux the mixture for 15 hours.

-

Concentrate the reaction mixture and purify by silica gel chromatography to yield alkyne-PEG5-I.

-

Bioconjugation using an NHS-PEG5-Maleimide Linker

This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG5-maleimide linker.

Materials:

-

Antibody in phosphate-buffered saline (PBS)

-

NHS-PEG5-maleimide linker

-

Thiol-containing molecule

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Reaction of Antibody with NHS-PEG5-Maleimide:

-

Prepare a stock solution of the NHS-PEG5-maleimide linker in DMSO.

-

Adjust the pH of the antibody solution to 7.5-8.5.

-

Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

-

Incubate the reaction for 1-2 hours at room temperature.

-

Remove excess linker by SEC or dialysis.

-

-

Conjugation of the Maleimide-Activated Antibody:

-

Add the thiol-containing molecule to the maleimide-activated antibody solution at a slight molar excess.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4 °C.

-

Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.

-

Characterization of PEGylated Proteins

4.3.1. HPLC Analysis

High-performance liquid chromatography (HPLC) is used to assess the purity and determine the drug-to-antibody ratio (DAR) of ADCs.

Method:

-

Size-Exclusion Chromatography (SEC-HPLC):

-

Use a suitable SEC column (e.g., TSKgel G3000SWxl).

-

Mobile phase: Phosphate buffer with NaCl.

-

Detection: UV at 280 nm.

-

This method separates the monomeric ADC from aggregates and fragments.

-

-

Hydrophobic Interaction Chromatography (HIC-HPLC):

-

Use a suitable HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile phase: A gradient of decreasing salt concentration (e.g., ammonium sulfate) in a phosphate buffer.

-

Detection: UV at 280 nm.

-

This method separates ADC species with different DARs based on their hydrophobicity.

-

4.3.2. Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to confirm the molecular weight of the conjugate and determine the DAR distribution.

Method:

-

Sample Preparation: The ADC may be deglycosylated to simplify the mass spectrum.

-

LC-MS:

-

Separate the ADC species using reversed-phase HPLC.

-

The eluent is directly introduced into an electrospray ionization (ESI) source of a mass spectrometer (e.g., Q-TOF).

-

Deconvolute the resulting mass spectrum to determine the masses of the different DAR species.

-

Conclusion

Heterobifunctional PEG5 linkers are versatile tools in bioconjugation, offering a balance of hydrophilicity, biocompatibility, and precise spatial control. Their application in the development of ADCs and PROTACs has demonstrated their potential to enhance the therapeutic properties of these advanced drug modalities. The experimental protocols provided in this guide offer a starting point for the synthesis, conjugation, and characterization of bioconjugates utilizing these valuable linkers. Careful optimization of linker chemistry and conjugation conditions is crucial for the successful development of effective and safe biotherapeutics.

References

- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 4. labinsights.nl [labinsights.nl]

- 5. precisepeg.com [precisepeg.com]

- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 13. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl Ester Protected PEG5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl ester protected PEG5 carboxylic acid, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and surface modification. Its unique structure, featuring a reactive carboxylic acid at one end and a protected carboxylic acid at the other, connected by a five-unit polyethylene glycol (PEG) spacer, offers significant advantages in the synthesis of complex bioconjugates. The tert-butyl ester protecting group allows for selective and controlled deprotection, enabling sequential conjugation strategies.

Core Properties and Quantitative Data

The physicochemical properties of tert-butyl ester protected PEG carboxylic acids are fundamental to their application. The PEG spacer imparts hydrophilicity, enhancing the solubility and biocompatibility of the conjugated molecules.[1][2] The tert-butyl ester provides a robust protecting group that is stable under a range of conditions but can be readily removed when desired.

Below is a summary of key quantitative data for tert-butyl ester protected PEG carboxylic acids of varying PEG lengths. This data is essential for researchers in planning synthetic strategies and characterizing final products.

| Compound Name | PEG Length (n) | Molecular Formula | Molecular Weight ( g/mol ) | Purity | CAS Number |

| Acid-PEG3-t-butyl ester | 3 | C14H26O7 | 306.35 | >95% | 1807539-06-5 |

| Acid-PEG4-t-butyl ester | 4 | C16H30O8 | 350.40 | >95% | 1309460-28-3 |

| Acid-PEG5-t-butyl ester | 5 | C18H34O9 | 394.46 | >94.0% (GC) [3] | 1309460-29-4 |

| Amino-PEG12-t-butyl Ester | 12 | Not specified | Not specified | Not specified | Not specified[4] |

Experimental Protocols

Detailed methodologies are critical for the successful application of tert-butyl ester protected PEG5 carboxylic acid. The following sections provide protocols for its synthesis, deprotection, and subsequent conjugation to a primary amine-containing molecule.

Synthesis of tert-Butyl Ester Protected PEG5 Carboxylic Acid

The synthesis of tert-butyl ester protected PEG carboxylic acids generally involves the reaction of a polyalkylene oxide with a tert-butyl haloacetate in the presence of a strong base.[5]

Materials:

-

Polyethylene glycol (PEG) with a terminal hydroxyl group and a terminal carboxylic acid (HO-PEG5-COOH)

-

tert-Butyl bromoacetate

-

Potassium tert-butoxide

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Reaction vessel under inert atmosphere (e.g., Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Purification system (e.g., Flash chromatography)

Procedure:

-

Dissolve HO-PEG5-COOH in anhydrous THF in a reaction vessel under an inert atmosphere.

-

Add potassium tert-butoxide to the solution and stir to form the alkoxide.

-

Slowly add tert-butyl bromoacetate to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding a proton source (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the pure tert-butyl ester protected PEG5 carboxylic acid.

Deprotection of the tert-Butyl Ester Group

The tert-butyl ester is typically removed under acidic conditions to yield the free carboxylic acid.

Materials:

-

tert-Butyl ester protected PEG5 carboxylic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) as a solvent

-

Rotary evaporator

-

Diethyl ether for precipitation

Procedure:

-

Dissolve the tert-butyl ester protected PEG5 carboxylic acid in a mixture of DCM and TFA (e.g., a 1:1 ratio).[6]

-

Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the TFA and DCM by rotary evaporation.

-

The resulting residue can be triturated with cold diethyl ether to precipitate the deprotected product.

-

Collect the solid product by filtration and dry under vacuum.

Conjugation to a Primary Amine (e.g., a Protein)

The free carboxylic acid on the deprotected PEG linker can be conjugated to a primary amine using carbodiimide chemistry, such as with EDC and NHS.[4][7]

Materials:

-

Deprotected PEG5 carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Amine-containing molecule (e.g., protein, peptide)

-

Reaction buffer (e.g., MES buffer pH 4.5-6.0 for activation, PBS pH 7.2-8.0 for conjugation)[7]

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

-

Dissolve the deprotected PEG5 carboxylic acid in the activation buffer (MES, pH 4.5-6.0).

-

Add a molar excess of EDC and NHS (or sulfo-NHS) to the solution to activate the carboxylic acid.[7]

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Add the amine-containing molecule dissolved in the conjugation buffer (PBS, pH 7.2-8.0) to the activated PEG linker solution.

-

Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.[7]

-

Purify the resulting PEGylated conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove unreacted PEG linker and coupling reagents.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex processes in research and development. The following sections provide Graphviz diagrams for the key experimental workflows described above.

Synthesis Workflow

References

- 1. broadpharm.com [broadpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 5. US5756593A - Method of preparing polyalkyene oxide carboxylic acids - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to HOOCCH2O-PEG5-CH2COOtBu

This guide provides a detailed overview of the chemical properties of HOOCCH2O-PEG5-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's characteristics and offers a conceptual framework for its application.

Quantitative Data Summary

The chemical properties of this compound are summarized in the table below. The molecular formula and weight have been calculated based on the compound's chemical structure.

| Property | Value |

| Chemical Name | This compound |

| Systematic Name | tert-Butyl 2-(2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate |

| Molecular Formula | C₁₈H₃₄O₁₀ |

| Molecular Weight | 410.46 g/mol |

Experimental Protocols

Conceptual Protocol: Conjugation of a Biomolecule to a Surface

-

Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated using standard carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0) to form an NHS ester.

-

Conjugation to an Amine-Containing Biomolecule: The NHS-activated PEG linker is then reacted with a biomolecule containing a primary amine (e.g., a protein or peptide) in a suitable buffer (e.g., PBS, pH 7.4). The reaction results in the formation of a stable amide bond.

-

Purification of the Conjugate: The resulting biomolecule-PEG conjugate is purified from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.

-

Deprotection of the tert-Butyl Ester: The tert-butyl protecting group on the other end of the PEG linker is removed under acidic conditions (e.g., using trifluoroacetic acid - TFA) to reveal a free carboxylic acid.

-

Activation of the Newly Exposed Carboxylic Acid: The newly deprotected carboxylic acid is activated using EDC/NHS chemistry as described in step 1.

-

Immobilization to a Surface: The activated conjugate is then reacted with an amine-functionalized surface to form a stable amide bond, effectively immobilizing the biomolecule to the surface via the PEG linker.

-

Washing and Characterization: The surface is thoroughly washed to remove any non-covalently bound conjugates, and the successful immobilization is confirmed using surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements.

Visualization of a Conceptual Workflow

The following diagram illustrates a conceptual workflow for the use of this compound as a linker for the immobilization of a biomolecule.

Caption: Conceptual workflow for biomolecule immobilization.

An In-depth Technical Guide on the Solubility of HOOCCH2O-PEG5-CH2COOtBu in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the heterobifunctional PEG linker, HOOCCH2O-PEG5-CH2COOtBu (tert-butyl 2-(2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate). The document is intended for researchers, scientists, and drug development professionals. It outlines the predicted solubility profile of the molecule based on its structural components, a detailed experimental protocol for determining its solubility, and a template for data presentation. Furthermore, a potential application workflow is visualized to provide context for its use in bioconjugation.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative that serves as a linker in chemical synthesis and bioconjugation. Its structure is characterized by a central hydrophilic chain of five ethylene glycol units, which imparts good water solubility.[] The molecule is flanked by two distinct functional groups: a terminal carboxylic acid (-COOH) and a tert-butyl ester (-COOtBu). This heterobifunctional nature allows for sequential and site-specific conjugation reactions. The tert-butyl ester group provides a protective function for one of the carboxylic acids, which can be selectively deprotected under acidic conditions.[2] The presence of both polar (carboxylic acid, PEG chain) and non-polar (tert-butyl group) moieties suggests a versatile solubility profile in a range of organic solvents. PEG derivatives, in general, are known to be soluble in water and many organic solvents such as DMF, dichloromethane, and acetonitrile.[]

Predicted Solubility Profile

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The molecule's amphiphilic nature, possessing both hydrophilic and lipophilic regions, allows for a broad solubility range.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in these solvents. The polar nature of the solvent can effectively solvate the polar carboxylic acid and the ether linkages of the PEG chain. Dimethyl sulfoxide (DMSO) is a common solvent for similar PEGylated molecules.[2][3]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated. These solvents are capable of solvating the PEG chain and the tert-butyl ester group.

-

Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is likely. The hydroxyl group of the alcohol can form hydrogen bonds with the carboxylic acid and the ether oxygens of the PEG chain.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Lower to moderate solubility is expected. While the ether linkages of the PEG chain are compatible, the overall polarity of these solvents may be insufficient to effectively solvate the free carboxylic acid.

-

Non-polar Solvents (e.g., Hexanes, Toluene): Poor solubility is predicted. The highly polar carboxylic acid and the hydrophilic PEG chain will not be well-solvated by these non-polar solvents.

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for determining the solubility of this compound in various organic solvents.

Materials

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure (Shake-Flask Method)

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant (the saturated solution) from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the original concentration in the saturated solution to determine the solubility. The solubility is typically expressed in mg/mL or mol/L.

-

References

In-Depth Technical Guide: HOOCCH2O-PEG5-CH2COOtBu

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOOCCH2O-PEG5-CH2COOtBu is a heterobifunctional polyethylene glycol (PEG) linker essential in bioconjugation, drug delivery, and the development of advanced therapeutics. Its structure, featuring a carboxylic acid at one terminus and a tert-butyl protected carboxylic acid at the other, connected by a discrete five-unit PEG chain, offers researchers significant versatility. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its role in constructing antibody-drug conjugates (ADCs).

Chemical Properties and Identification

The key identifiers and properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| CAS Number | 2467965-38-2[1] |

| Molecular Formula | C18H34O10[1] |

| Molecular Weight | 410.46 g/mol [1] |

| Structure | HOOC-CH2-O-(CH2CH2O)5-CH2-COO-tBu |

| Purity | Typically ≥95% |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in water and most organic solvents |

| Storage | 2-8 °C[1] |

Synthesis and Purification

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Below is a representative synthetic protocol.

Representative Synthetic Protocol

Step 1: Monoprotection of Pentaethylene Glycol Pentaethylene glycol is reacted with a suitable protecting group, such as trityl chloride, in the presence of a base like triethylamine in a solvent like dichloromethane (DCM). This step selectively protects one of the terminal hydroxyl groups.

Step 2: Alkylation of the Free Hydroxyl Group The remaining free hydroxyl group of the monoprotected PEG is alkylated using a halo-tert-butyl acetate, such as tert-butyl bromoacetate, under basic conditions (e.g., sodium hydride in tetrahydrofuran (THF)).

Step 3: Deprotection of the First Hydroxyl Group The protecting group from the first step is removed. For a trityl group, this is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid in DCM).

Step 4: Functionalization of the Deprotected Hydroxyl Group The newly freed hydroxyl group is then reacted with a reagent to introduce the carboxymethyl group. A common method is to use sodium chloroacetate in the presence of a base.

Step 5: Final Deprotection and Purification The final step involves the deprotection of the second carboxylic acid group, if necessary, though for this specific linker, one end remains t-butyl protected. The final product is purified using column chromatography to achieve high purity.

Characterization Methods

Thorough characterization is crucial to confirm the identity, purity, and integrity of the this compound linker. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are used to confirm the structure of the molecule.

¹H NMR Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Key Signals:

-

A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.

-

A complex multiplet between 3.5 and 3.7 ppm from the 20 protons of the PEG backbone (-O-CH₂-CH₂-O-).

-

Singlets corresponding to the methylene protons adjacent to the carboxyl and ether functionalities.

-

It is important to note that for larger PEG chains, the signals from the repeating ethylene glycol units can be broad, and ¹³C satellite peaks may be observed.[2]

¹³C NMR Protocol:

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signals:

-

A signal around 28 ppm for the methyl carbons of the tert-butyl group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

A series of signals between 60 and 72 ppm corresponding to the carbons of the PEG backbone.

-

Signals for the carbons of the methylene groups adjacent to the ester and ether linkages.

-

Signals for the carbonyl carbons of the ester and carboxylic acid groups.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the linker.

LC-MS Protocol:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or triethylamine to improve ionization. The addition of amines can help in reducing charge state complexity, leading to simpler mass spectra.[3]

-

Ionization Source: Electrospray ionization (ESI) is commonly employed.

-

Detector: A time-of-flight (TOF) or quadrupole mass analyzer.

-

Expected Mass: The deconvoluted mass spectrum should show a peak corresponding to the molecular weight of the compound (410.46 g/mol ), often observed as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Applications in Drug Development

The primary application of this compound is as a hydrophilic linker in the construction of bioconjugates, most notably Antibody-Drug Conjugates (ADCs). The PEG component enhances the solubility and stability of the ADC, prolongs its circulation half-life, and can reduce its immunogenicity.[4]

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, this bifunctional linker serves to connect a monoclonal antibody (mAb) to a cytotoxic payload. The carboxylic acid terminus can be activated (e.g., with N-hydroxysuccinimide) to react with amine groups (e.g., lysine residues) on the antibody. The tert-butyl protected end allows for subsequent deprotection and conjugation to a payload, or it can be deprotected first to allow for payload attachment before antibody conjugation.

Experimental Workflows

General Workflow for ADC Development

The development of an ADC using a bifunctional PEG linker like this compound follows a structured workflow.

Caption: General workflow for the development of an Antibody-Drug Conjugate (ADC).

Signaling Pathways in ADC-Mediated Therapy

ADCs developed with linkers like this compound often target cell surface receptors that are overexpressed in cancer cells, such as HER2. The mechanism of action involves the internalization of the ADC and the subsequent release of the cytotoxic payload, which then interferes with critical cellular signaling pathways.

HER2 Signaling and ADC Mechanism of Action

The following diagram illustrates the mechanism of action of a HER2-targeted ADC.

Caption: Mechanism of action of a HER2-targeted Antibody-Drug Conjugate.

Upon binding to the HER2 receptor, the ADC is internalized into the cell via endocytosis.[1] The ADC-receptor complex is then trafficked to the lysosome, where the linker is cleaved, and the cytotoxic payload is released. The payload can then exert its cell-killing effect through various mechanisms, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.[1] The activation of downstream signaling pathways like PI3K/AKT and RAS/MEK/MAPK, which promote cell proliferation and survival, is thereby inhibited.[1]

References

The Unseen Backbone: An In-depth Technical Guide on the Role of Ether Linkages in PEG Spacer Stability

For Immediate Release

In the intricate world of drug development and bioconjugation, the stability of every molecular component is paramount. Among these, the unassuming spacer arm, particularly the widely used Polyethylene Glycol (PEG) spacer, plays a critical role in the efficacy and safety of advanced therapeutics. This technical guide delves into the core of PEG spacer stability, focusing on the pivotal role of the ether linkage. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical principles that govern the performance of PEGylated molecules.

Executive Summary

The ether linkage (C-O-C) forms the fundamental backbone of polyethylene glycol and is the primary determinant of its remarkable stability. This guide will explore the chemical properties of the ether bond, contrasting it with more labile linkages such as esters. We will present a comprehensive overview of the factors influencing PEG spacer stability, including pH, temperature, and enzymatic activity. Detailed experimental protocols for assessing stability and quantitative data, where available, are provided to equip researchers with the necessary tools for robust linker design and evaluation. Furthermore, this guide will illustrate the critical importance of PEG spacer stability in the context of advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and CAR-T cell therapy.

The Chemical Bedrock: Understanding the Ether Linkage

The defining feature of a PEG spacer is its repeating ethylene oxide units, connected by ether bonds. Chemically, ethers are characterized by an oxygen atom single-bonded to two carbon atoms. This configuration imparts a high degree of chemical inertness, particularly when compared to other common linkages used in bioconjugation.

Ether vs. Ester: A Tale of Two Bonds

The most common alternative to the ether linkage in biodegradable polymers and some linker technologies is the ester linkage (C-O-C=O). While esters are susceptible to hydrolysis under physiological conditions, making them suitable for controlled drug release, the ether bond is significantly more resistant to cleavage.

The exceptional stability of the ether linkage can be attributed to several factors:

-

Lower Electrophilicity: The carbon atom in an ether bond is less electrophilic than the carbonyl carbon in an ester. This makes it less susceptible to nucleophilic attack by water, which is the primary mechanism of hydrolysis.

-

Bond Strength: The C-O single bond in an ether is inherently strong and stable.

-

Lack of a Good Leaving Group: Cleavage of an ether bond would require the formation of an unstable alkoxide ion, which is a poor leaving group.

While precise, directly comparable quantitative data on the hydrolysis rates of ether versus ester linkages within identical PEG spacer frameworks under physiological conditions (pH 7.4, 37°C) is not abundantly available in the literature, the general principles of organic chemistry and data from related small molecules provide a clear indication of the vast difference in their stability. For instance, the hydrolysis of a simple ester like ethyl acetate at neutral pH is orders of magnitude faster than the cleavage of a simple dialkyl ether under the same conditions. This fundamental chemical difference is the cornerstone of the stability of PEG spacers.

Factors Influencing PEG Spacer Stability

While the ether backbone of PEG is inherently stable, its overall integrity can be influenced by several factors, particularly in the context of long-term storage and in vivo applications.

| Factor | Effect on Ether Linkage Stability | Notes |

| pH | Highly stable across a wide pH range. | Resistant to both acid and base-catalyzed hydrolysis under physiological conditions. Extreme pH and high temperatures are required for cleavage. |

| Temperature | Stable at physiological temperatures. | Elevated temperatures, in combination with other factors like oxygen, can accelerate degradation. |

| Oxidation | Susceptible to auto-oxidation. | The presence of oxygen and metal ions can lead to the formation of peroxides and subsequent chain cleavage. This is a primary degradation pathway for PEG. |

| Enzymatic Degradation | Generally considered non-biodegradable in mammals. | While some microorganisms possess enzymes capable of degrading PEG, mammalian enzymes do not typically cleave the ether backbone. |

| Light | Can promote photo-oxidation. | Exposure to UV light can accelerate oxidative degradation pathways. |

Degradation Pathways of PEG Spacers

The primary degradation mechanism for PEG spacers with an all-ether backbone is oxidative degradation . This process is typically initiated by the formation of a radical on the polymer chain, which then reacts with oxygen to form a hydroperoxide. This can lead to a cascade of reactions resulting in chain scission and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.

In contrast, PEG derivatives that incorporate other functional groups, such as esters, will primarily degrade via hydrolysis of those specific bonds, leaving the ether backbone intact.

Experimental Protocols for Stability Assessment

Robust assessment of PEG spacer stability is crucial for ensuring the quality, safety, and efficacy of PEGylated therapeutics. The following are outlines of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Degradation Analysis

Objective: To separate and quantify the intact PEGylated molecule and its degradation products over time.

Methodology:

-

Sample Preparation: Incubate the PEGylated molecule in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37°C). Aliquots are taken at various time points.

-

Chromatographic System:

-

Column: A size-exclusion chromatography (SEC) column is often used to separate molecules based on their hydrodynamic volume. As the PEG chain degrades, the molecule's size decreases, leading to a longer retention time. Reversed-phase HPLC (RP-HPLC) can also be used, particularly for smaller PEGylated molecules and their fragments.

-

Mobile Phase: An isocratic mobile phase, typically an aqueous buffer, is used for SEC-HPLC. For RP-HPLC, a gradient of an organic solvent (e.g., acetonitrile) in water is commonly employed.

-

Detector: A UV detector can be used if the conjugated molecule has a chromophore. For PEG itself, which lacks a UV chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is necessary.

-

-

Data Analysis: The peak area of the intact molecule is monitored over time. The degradation rate can be determined by plotting the natural logarithm of the peak area versus time and fitting the data to a first-order decay model.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Objective: To determine the molecular weight distribution of the PEGylated molecule and identify cleavage products.

Methodology:

-

Sample Preparation: Similar to the HPLC protocol, samples are incubated and collected at various time points.

-

Matrix and Spotting: The sample is mixed with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate. The choice of matrix is critical for optimal ionization of the PEGylated molecule.

-

Mass Spectrometry Analysis:

-

The target plate is inserted into the MALDI-TOF mass spectrometer.

-

A laser is fired at the sample spot, causing desorption and ionization of the analyte molecules.

-

The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

-

-

Data Analysis: The resulting mass spectrum shows a distribution of peaks corresponding to the different PEG polymer lengths (polydispersity). Degradation of the PEG chain will result in a shift of this distribution to lower molecular weights. The appearance of new, smaller peaks can indicate the formation of specific cleavage products.

The Role of PEG Spacer Stability in Advanced Therapeutics

The stability of the PEG spacer is not merely an academic concern; it has profound implications for the performance of cutting-edge therapies.

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG spacer is often incorporated into the linker that connects the antibody to the cytotoxic payload. The stability of this linker is critical for:

-

Preventing Premature Drug Release: If the linker degrades in circulation, the potent cytotoxic drug can be released systemically, leading to off-target toxicity and reduced therapeutic efficacy.[1] A stable ether-based PEG spacer ensures that the payload remains attached to the antibody until it reaches the target cancer cell.

-

Improving Pharmacokinetics: The hydrophilic PEG chain increases the solubility of the often-hydrophobic drug payload and shields it from degradation and clearance, thereby extending the ADC's circulation half-life.[2]

Chimeric Antigen Receptor (CAR) T-Cell Therapy

In the rapidly evolving field of CAR-T cell therapy, PEGylation of the T-cell surface is being explored as a strategy to mitigate severe side effects like Cytokine Release Syndrome (CRS).

Mechanism of Action:

-

CAR-T Cell Activation: CAR-T cells are engineered to recognize specific antigens on tumor cells. Upon binding, a signaling cascade is initiated within the T-cell, leading to its activation.

-

Cytokine Release: Activated CAR-T cells release a flood of cytokines, which, in excess, can lead to the life-threatening CRS.

-

PEG Spacer Modulation: By attaching PEG spacers to the surface of CAR-T cells, a steric shield is created. This shield can modulate the interaction between the CAR-T cell and other immune cells, such as macrophages, which are major contributors to the cytokine storm. The stability of the PEG spacer is crucial for maintaining this shield for a desired duration.

Conclusion

The ether linkage is the cornerstone of PEG spacer stability, providing a robust and inert backbone that is essential for the performance of a wide range of bioconjugates and advanced therapeutics. Its resistance to hydrolysis under physiological conditions ensures that PEGylated molecules maintain their integrity in vivo, preventing premature drug release and enabling long circulation times. A thorough understanding of the factors that can influence the stability of the ether-based PEG spacer, primarily oxidative degradation, and the implementation of rigorous analytical methods to assess this stability, are critical for the successful design and development of next-generation therapies. As the field of drug delivery continues to advance, the humble yet mighty ether linkage will undoubtedly remain a central component in the quest for safer and more effective treatments.

References

Methodological & Application

Application Notes and Protocols for the Use of HOOCCH2O-PEG5-CH2COOtBu in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.

This document provides detailed application notes and protocols for the use of HOOCCH2O-PEG5-CH2COOtBu (CAS No. 2467965-38-2), a bifunctional polyethylene glycol (PEG) linker, in the development of ADCs. This linker features a discrete PEG5 chain that enhances hydrophilicity, which can improve the solubility and stability of the resulting ADC and potentially allow for higher drug-to-antibody ratios (DAR) without inducing aggregation.[1][2][3] The linker possesses two distinct carboxylic acid functional groups: one is free for immediate conjugation, while the other is protected as a tert-butyl (tBu) ester, allowing for a sequential and controlled conjugation strategy.

The general approach involves first conjugating the free carboxylic acid to the antibody, followed by deprotection of the tBu ester and subsequent conjugation of the cytotoxic payload. This methodology offers precise control over the linker-payload attachment, a crucial aspect of ADC design.

Chemical and Physical Properties

The properties of the this compound linker are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 22,22-dimethyl-20-oxo-3,6,9,12,15,18,21-heptaoxatricosanoic acid | [4] |

| CAS Number | 2467965-38-2 | [2][3][4] |

| Molecular Formula | C18H34O10 | [2][3][4] |

| Molecular Weight | 410.46 g/mol | [2] |

| Appearance | Consult supplier data sheet | |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in water, DMSO, DCM, DMF | |

| Storage | -20°C |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in ADC development. Optimization of reaction conditions (e.g., molar ratios, reaction times, and purification methods) is recommended for specific antibodies and payloads.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of the free carboxylic acid of the linker to primary amines (e.g., lysine residues) on the antibody via amide bond formation using EDC/sulfo-NHS chemistry.

Materials:

-

Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 100 mM hydroxylamine or Tris buffer)

-

Purification system (e.g., size exclusion chromatography (SEC) or tangential flow filtration (TFF))

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into an amine-free buffer such as PBS at a concentration of 5-10 mg/mL.

-

-

Linker Activation:

-

Dissolve this compound, EDC, and sulfo-NHS in anhydrous DMF or DMSO to prepare stock solutions.

-

In a separate reaction vessel, add the this compound solution.

-

Add a 1.5 to 2-fold molar excess of EDC and sulfo-NHS relative to the linker.

-

Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Conjugation Reaction:

-

Add the activated linker solution to the antibody solution. A typical starting molar excess of linker to antibody is 10-20 fold, but this should be optimized to achieve the desired linker-to-antibody ratio (LAR).

-

The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally not exceed 10% (v/v).

-

Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS-esters.

-

-

Purification:

-

Purify the antibody-linker conjugate (mAb-PEG5-COOtBu) from excess linker and reaction byproducts using SEC or TFF.

-

Buffer exchange the purified conjugate into a suitable buffer for the next step (e.g., PBS).

-

-

Characterization:

-

Determine the LAR using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore (this linker does not).

-

Protocol 2: Deprotection of the tBu Ester

This protocol describes the removal of the tert-butyl protecting group to expose the second carboxylic acid for payload conjugation.

Materials:

-

mAb-PEG5-COOtBu conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (optional, for small molecule deprotection)

-

Purification system (e.g., SEC or TFF)

Procedure:

-

Deprotection Reaction:

-

For a robust protein conjugate, lyophilize the mAb-PEG5-COOtBu if necessary.

-

Prepare a solution of 50-95% TFA in an appropriate solvent (e.g., water or DCM, though for antibodies aqueous TFA is used). A common condition is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

-

Gently resuspend the lyophilized conjugate in the TFA solution.

-

Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by mass spectrometry.

-

-

Purification:

-

Immediately purify the deprotected antibody-linker conjugate (mAb-PEG5-COOH) to remove TFA and byproducts using SEC or TFF.

-

Buffer exchange into a suitable buffer for the subsequent payload conjugation (e.g., a buffer at pH 6.0-7.0).

-

Protocol 3: Payload Conjugation

This protocol outlines the conjugation of an amine-containing cytotoxic payload to the newly exposed carboxylic acid on the mAb-PEG5-COOH conjugate.

Materials:

-

mAb-PEG5-COOH conjugate

-

Amine-containing cytotoxic payload

-

EDC and sulfo-NHS

-

Anhydrous DMF or DMSO

-

Quenching buffer

-

Purification system (e.g., SEC, HIC, or TFF)

Procedure:

-

Activation of Antibody-Linker Conjugate:

-

To the mAb-PEG5-COOH solution, add a 5-10 fold molar excess of EDC and sulfo-NHS.

-

Incubate at room temperature for 15-30 minutes.

-

-

Payload Conjugation:

-

Dissolve the amine-containing payload in a minimal amount of anhydrous DMF or DMSO.

-

Add the payload solution to the activated mAb-PEG5-COOH conjugate. A 2-5 fold molar excess of payload over the linker is a good starting point.

-

Incubate at room temperature for 2-4 hours with gentle mixing.

-

-

Quenching and Purification:

ADC Characterization

Thorough characterization of the final ADC is crucial to ensure its quality and consistency.

| Parameter | Method | Typical Expected Outcome | Reference |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry | A defined distribution of drug-loaded species, with an average DAR typically between 2 and 4. | [5][7][8] |

| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | High purity with minimal aggregation (<5%). | [8] |

| In vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) on antigen-positive and antigen-negative cell lines | Potent and specific killing of antigen-positive cells with a significantly lower effect on antigen-negative cells. | [1][2][4] |

| In vivo Efficacy | Xenograft or patient-derived xenograft (PDX) tumor models | Dose-dependent tumor growth inhibition or regression. | [9][10][11] |

Visualizations

Caption: ADC Synthesis Workflow using a Bifunctional Linker.

Caption: General Mechanism of Action for an ADC.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. cellmosaic.com [cellmosaic.com]

- 6. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for mAb and ADC analysis | Separation Science [sepscience.com]

- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Coupling HOOCCH₂(OCH₂CH₂)₅OCH₂COOtBu to an Antibody

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, such as antibodies. By covalently attaching PEG chains, the antibody's stability, solubility, and circulation half-life can be significantly enhanced, while reducing its immunogenicity.[1] This document provides a detailed protocol for the conjugation of a heterobifunctional PEG linker, HOOCCH₂O-PEG₅-CH₂COOtBu, to an antibody.

This specific linker possesses a free carboxylic acid at one terminus for immediate conjugation and a tert-butyl (tBu) protected carboxylic acid at the other. This allows for a two-step conjugation strategy. First, the free carboxyl group is coupled to the antibody. Subsequently, the tBu protecting group is removed to expose the second carboxyl group, which can then be used for further modifications if desired. The most common method for coupling a carboxyl group to a primary amine (e.g., lysine residues on an antibody) is through the formation of an active N-hydroxysuccinimide (NHS) ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.[2][3]

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Monoclonal Antibody | (User-defined) | - |

| HOOCCH₂O-PEG₅-CH₂COOtBu | (e.g., BroadPharm) | (Product specific) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | (e.g., Thermo Fisher Scientific) | (Product specific) |

| N-hydroxysuccinimide (NHS) | (e.g., Thermo Fisher Scientific) | (Product specific) |

| 2-(N-morpholino)ethanesulfonic acid (MES) buffer | (e.g., Sigma-Aldrich) | (Product specific) |

| Phosphate-buffered saline (PBS), pH 7.4 | (e.g., Gibco) | (Product specific) |

| Trifluoroacetic acid (TFA) | (e.g., Sigma-Aldrich) | (Product specific) |

| Dichloromethane (DCM) | (e.g., Sigma-Aldrich) | (Product specific) |

| Dimethylformamide (DMF) | (e.g., Sigma-Aldrich) | (Product specific) |

| Zeba™ Spin Desalting Columns, 7K MWCO | (e.g., Thermo Fisher Scientific) | (Product specific) |

| Amicon® Ultra Centrifugal Filter Units, 30K MWCO | (e.g., MilliporeSigma) | (Product specific) |

Experimental Protocols

Part 1: Activation of HOOCCH₂O-PEG₅-CH₂COOtBu and Conjugation to Antibody

This part of the protocol describes the activation of the free carboxylic acid on the PEG linker and its subsequent coupling to the primary amines of the antibody.

1.1. Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to an amine-free buffer such as MES or PBS. This can be achieved using a desalting column or through dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL in the chosen reaction buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0).

1.2. Activation of the PEG Linker:

-

Immediately before use, prepare a 10 mM solution of the HOOCCH₂O-PEG₅-CH₂COOtBu linker in an anhydrous organic solvent such as DMF or DMSO.[4][5]

-

In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in 0.1 M MES buffer, pH 6.0.

-

To activate the PEG linker, mix the PEG linker solution with the EDC/NHS solution at a molar ratio of 1:1.2:1.2 (PEG:EDC:NHS).

-

Incubate the activation reaction for 15-30 minutes at room temperature.

1.3. Conjugation to the Antibody:

-

Add the activated PEG linker solution to the antibody solution. A typical molar excess of PEG linker to antibody is 20-fold, but this should be optimized for the specific antibody and desired degree of PEGylation.[5]

-

The final concentration of the organic solvent from the PEG linker solution should not exceed 10% of the total reaction volume.[5]

-

Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding a final concentration of 10-50 mM Tris or hydroxylamine.

1.4. Purification of the Antibody-PEG-tBu Conjugate:

-

Remove unreacted PEG linker and byproducts using a desalting column or size-exclusion chromatography (SEC).

-

Concentrate the purified conjugate using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa).

-

Exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

Part 2: Deprotection of the Tert-Butyl Ester

This section details the removal of the t-butyl protecting group to expose the second carboxylic acid.

2.1. Deprotection Reaction:

-

Lyophilize the purified antibody-PEG-tBu conjugate to remove all water.

-

Prepare a deprotection solution of 50-95% trifluoroacetic acid (TFA) in an anhydrous organic solvent like dichloromethane (DCM).[6][7]

-

Resuspend the lyophilized conjugate in the TFA/DCM solution. The concentration will depend on the antibody.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Remove the TFA and DCM by evaporation under a stream of nitrogen or by lyophilization.

2.2. Purification of the Deprotected Antibody-PEG-COOH Conjugate:

-

Resuspend the dried conjugate in a suitable buffer (e.g., PBS, pH 7.4).

-

Immediately purify the deprotected conjugate using a desalting column to remove residual TFA and other small molecules.

-

Concentrate the final conjugate and exchange it into the desired storage buffer.

Characterization of the Antibody-PEG Conjugate

The extent of PEGylation can be determined using various analytical techniques.

| Technique | Principle | Information Obtained |

| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Provides the molecular weight of the conjugate, allowing for the determination of the average number of PEG linkers attached per antibody.[8][9][10] |

| SDS-PAGE | Separates proteins based on their molecular weight. | A shift in the band of the PEGylated antibody compared to the unconjugated antibody indicates successful conjugation and can provide a qualitative assessment of the degree of PEGylation. |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | An earlier elution time for the PEGylated antibody compared to the native antibody confirms an increase in size due to PEGylation.[11] |

| ELISA | Uses antibodies to detect and quantify the PEGylated protein. | Can be used to quantify the concentration of the PEGylated antibody.[12][13] |

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the key processes described in this protocol.

Caption: Experimental workflow for antibody-PEG conjugation.

Caption: Chemical reaction pathway for PEGylation.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creativepegworks.com [creativepegworks.com]

- 6. researchgate.net [researchgate.net]

- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for EDC/NHS Chemistry with HOOCCH2O-PEG5-CH2COOtBu

For Researchers, Scientists, and Drug Development Professionals

Introduction